N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 922120-46-5
VCID: VC4261400
InChI: InChI=1S/C23H30N2O8S/c1-29-18-10-15-6-8-25(14-17(15)13-19(18)30-2)34(27,28)9-7-24-23(26)16-11-20(31-3)22(33-5)21(12-16)32-4/h10-13H,6-9,14H2,1-5H3,(H,24,26)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Molecular Formula: C23H30N2O8S
Molecular Weight: 494.56

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide

CAS No.: 922120-46-5

Cat. No.: VC4261400

Molecular Formula: C23H30N2O8S

Molecular Weight: 494.56

* For research use only. Not for human or veterinary use.

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide - 922120-46-5

Specification

CAS No. 922120-46-5
Molecular Formula C23H30N2O8S
Molecular Weight 494.56
IUPAC Name N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C23H30N2O8S/c1-29-18-10-15-6-8-25(14-17(15)13-19(18)30-2)34(27,28)9-7-24-23(26)16-11-20(31-3)22(33-5)21(12-16)32-4/h10-13H,6-9,14H2,1-5H3,(H,24,26)
Standard InChI Key KFMWXHARECAVKC-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline: A partially saturated isoquinoline core with methoxy substituents at positions 6 and 7, contributing to hydrophobic interactions and stereoelectronic effects.

  • Sulfonylethyl Linker: A sulfonyl group (-SO2_2-) connected to an ethyl chain, enhancing solubility and enabling hydrogen bonding.

  • 3,4,5-Trimethoxybenzamide: An aromatic benzamide group with methoxy groups at positions 3, 4, and 5, likely influencing receptor binding affinity.

The IUPAC name, N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4,5-trimethoxybenzamide, reflects this arrangement.

Spectroscopic and Computational Data

Key physicochemical properties include:

PropertyValue
Molecular FormulaC23H30N2O8S\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}_{8}\text{S}
Molecular Weight494.56 g/mol
XLogP32.7 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10
Rotatable Bond Count9

The compound’s moderate lipophilicity (XLogP3 = 2.7) suggests balanced membrane permeability and aqueous solubility, advantageous for pharmacological applications.

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis involves sequential reactions:

  • Isoquinoline Core Formation: Cyclization of phenethylamine derivatives with formaldehyde and subsequent methoxylation yields 6,7-dimethoxy-3,4-dihydroisoquinoline.

  • Sulfonylation: Reaction with chlorosulfonic acid introduces the sulfonyl group at the ethylamine side chain.

  • Amide Coupling: Condensation with 3,4,5-trimethoxybenzoic acid using carbodiimide reagents (e.g., EDC/HOBt) forms the final benzamide moiety.

Reaction Conditions and Yields

Critical parameters include:

  • Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.

  • Catalysts: Triethylamine neutralizes HCl byproducts during sulfonylation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activities and Mechanisms

Comparative Analysis with Isoquinoline Derivatives

Isoquinoline alkaloids exhibit diverse bioactivities, including antitumor, antibacterial, and neuroprotective effects . While N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide shares structural motifs with known anti-inflammatory agents (e.g., papaverine), its sulfonylethyl linker may enhance target selectivity .

Research Advancements and Applications

Preclinical Studies

In murine macrophage (RAW 264.7) models, the compound reduces lipopolysaccharide-induced nitric oxide production by 62% at 10 μM, comparable to dexamethasone (68% inhibition). Dose-dependent inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) further supports its anti-inflammatory profile.

Therapeutic Prospects

Potential applications include:

  • Chronic Inflammatory Diseases: Rheumatoid arthritis, inflammatory bowel disease.

  • Neuroinflammation: Alzheimer’s disease, multiple sclerosis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator